molecular formula C13H15BrClF2N5O B10942265 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide

Cat. No.: B10942265
M. Wt: 410.64 g/mol
InChI Key: TWUGUKNHJJNRCR-UHFFFAOYSA-N
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Description

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole alcohols.

Scientific Research Applications

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and difluoromethyl groups allows the compound to interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromopyrazole
  • 3-Bromopyrazole
  • 4-Iodopyrazole
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE is unique due to the presence of both bromine and chlorine atoms, as well as the difluoromethyl group

Properties

Molecular Formula

C13H15BrClF2N5O

Molecular Weight

410.64 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[2-(4-chloropyrazol-1-yl)ethyl]propanamide

InChI

InChI=1S/C13H15BrClF2N5O/c1-7-10(14)11(12(16)17)20-22(7)8(2)13(23)18-3-4-21-6-9(15)5-19-21/h5-6,8,12H,3-4H2,1-2H3,(H,18,23)

InChI Key

TWUGUKNHJJNRCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NCCN2C=C(C=N2)Cl)C(F)F)Br

Origin of Product

United States

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